molecular formula C5H6ClN3S B1524228 2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride CAS No. 232612-47-4

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride

Cat. No.: B1524228
CAS No.: 232612-47-4
M. Wt: 175.64 g/mol
InChI Key: IDXZKUZOLXDHSD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H6ClN3S and its molecular weight is 175.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

A study conducted by Tiwari et al. (2016) focused on the synthesis of derivatives similar to 2-(aminomethyl)thiazole-5-carbonitrile hydrochloride. These compounds were evaluated for their anticancer activities against various human tumor cell lines. The study highlighted the potential of these derivatives as anticancer agents, with one compound showing significant efficacy across multiple cancer cell lines. This suggests a potential application of this compound in cancer research and treatment (Tiwari et al., 2016).

Cytotoxicity of Thiazole Derivatives

Mohareb et al. (2017) explored the cytotoxic effects of thiazole derivatives, similar to this compound, against various cancer cell lines. The study demonstrated the potential of these compounds in exhibiting significant cytotoxicity, indicating their usefulness in developing new anticancer drugs (Mohareb et al., 2017).

Synthesis and Chemical Analysis

Moriarty et al. (1992) conducted a study on the synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles, which are closely related to this compound. The research provided insights into the chemical properties and synthesis methods of these compounds, which can be crucial for their application in various scientific fields (Moriarty et al., 1992).

Applications in Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, including compounds structurally similar to this compound, for their effectiveness as corrosion inhibitors. The study's findings highlighted the potential application of these compounds in protecting metals against corrosion, particularly in acidic environments (Yadav et al., 2016).

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S.ClH/c6-1-4-3-8-5(2-7)9-4;/h3H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXZKUZOLXDHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232612-47-4
Record name 5-Thiazolecarbonitrile, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232612-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.